3'-Fluoro-5'-(trifluoromethyl)phenacyl chloride
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Overview
Description
3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of both fluorine and chlorine atoms, as well as a trifluoromethyl group
Preparation Methods
The synthesis of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of the trifluoromethyl group allows for addition reactions with various reagents.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride can be compared with other similar compounds, such as:
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but lacks the phenacyl chloride moiety.
3-Fluoro-5-(trifluoromethyl)phenacyl bromide: This compound is similar but contains a bromine atom instead of chlorine.
4-(Trifluoromethyl)benzoyl chloride: This compound has a trifluoromethyl group but differs in the position of the substituents.
The uniqueness of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClF4O |
---|---|
Molecular Weight |
240.58 g/mol |
IUPAC Name |
2-chloro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2 |
InChI Key |
NMWHIFKVTRDNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCl |
Origin of Product |
United States |
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